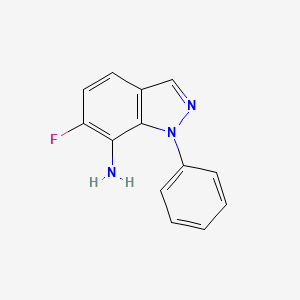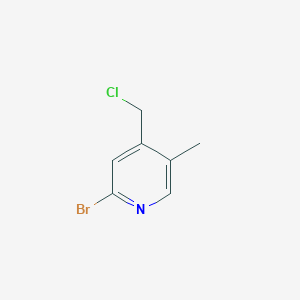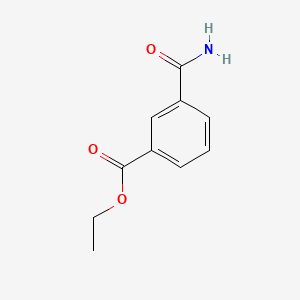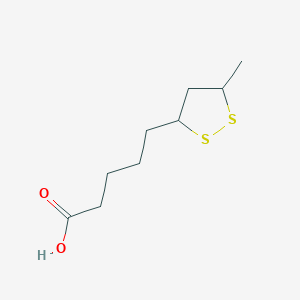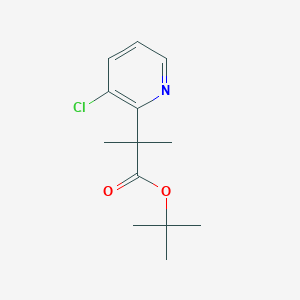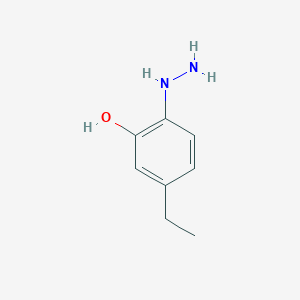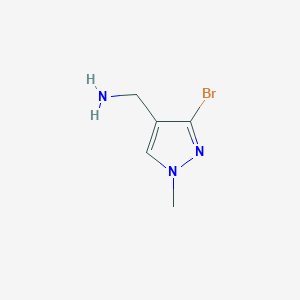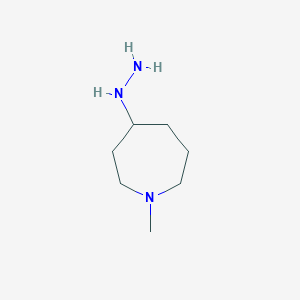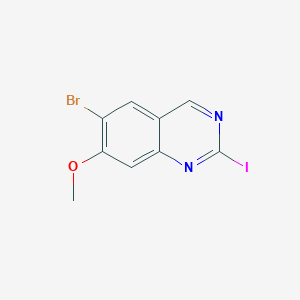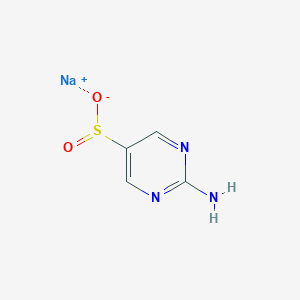
Sodium 2-aminopyrimidine-5-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-aminopyrimidine-5-sulfinate is an organosulfur compound that features a pyrimidine ring substituted with an amino group at the 2-position and a sulfinate group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-aminopyrimidine-5-sulfinate typically involves the reaction of 2-aminopyrimidine with sulfur dioxide and a suitable base, such as sodium hydroxide. The reaction conditions often require controlled temperatures and pressures to ensure the formation of the sulfinate group without unwanted side reactions.
Industrial Production Methods: Industrial production of sodium sulfinates, including this compound, often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2-aminopyrimidine-5-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form sulfides.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sodium 2-aminopyrimidine-5-sulfonate.
Reduction: Sodium 2-aminopyrimidine-5-sulfide.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Applications De Recherche Scientifique
Sodium 2-aminopyrimidine-5-sulfinate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing into its use as a precursor for drug development, particularly in the treatment of infectious diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of sodium 2-aminopyrimidine-5-sulfinate involves its interaction with various molecular targets. The sulfinate group can act as a nucleophile, participating in reactions that modify biological molecules. The amino group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. These interactions are crucial for the compound’s antimicrobial and antiviral effects .
Comparaison Avec Des Composés Similaires
2-Aminopyrimidine: Lacks the sulfinate group, making it less reactive in certain chemical reactions.
Sodium 2-aminopyrimidine-5-sulfonate: An oxidized form of sodium 2-aminopyrimidine-5-sulfinate with different chemical properties.
2-Amino-4,6-dichloropyrimidine: Contains additional chlorine substituents, altering its reactivity and applications.
Uniqueness: this compound is unique due to the presence of both an amino group and a sulfinate group on the pyrimidine ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C4H4N3NaO2S |
|---|---|
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
sodium;2-aminopyrimidine-5-sulfinate |
InChI |
InChI=1S/C4H5N3O2S.Na/c5-4-6-1-3(2-7-4)10(8)9;/h1-2H,(H,8,9)(H2,5,6,7);/q;+1/p-1 |
Clé InChI |
GQXSEQQYEMNLHV-UHFFFAOYSA-M |
SMILES canonique |
C1=C(C=NC(=N1)N)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


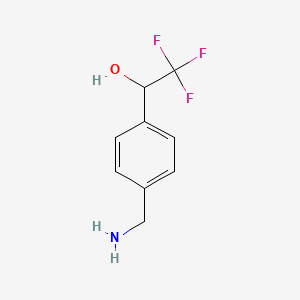
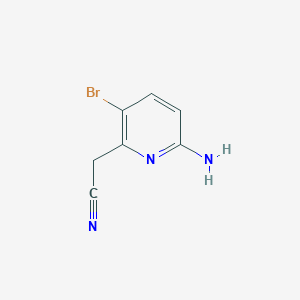
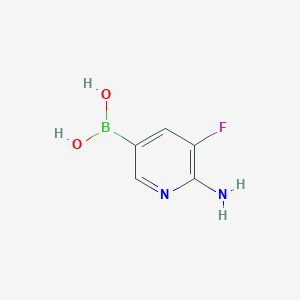
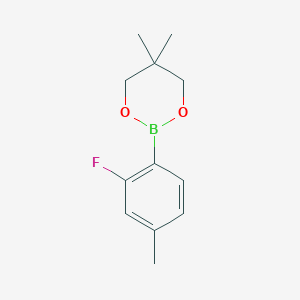
![8-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine](/img/structure/B15223646.png)
